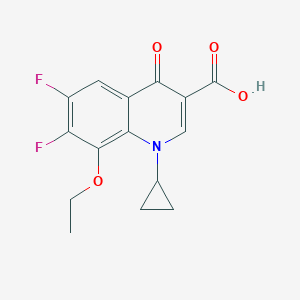

1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinolone derivative characterized by a cyclopropyl substituent at position 1, ethoxy at position 8, and fluorine atoms at positions 6 and 5. This compound shares structural similarities with fourth-generation fluoroquinolones such as besifloxacin () and moxifloxacin (), which are known for their broad-spectrum antibacterial activity. Its synthesis involves intermediates like ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 172602-83-4), which is hydrolyzed to yield the carboxylic acid derivative ().

Properties

IUPAC Name |

1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO4/c1-2-22-14-11(17)10(16)5-8-12(14)18(7-3-4-7)6-9(13(8)19)15(20)21/h5-7H,2-4H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQCGNDAHQOQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Skeletal Construction via Cyclocondensation

The quinolone core is synthesized through a Gould-Jacobs cyclization reaction. Starting with 3,4,5,6-tetrafluoroanthranilic acid, acetylation using acetic anhydride yields 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Subsequent treatment with oxalyl chloride in dichloromethane generates the reactive benzoyl chloride intermediate, which undergoes condensation with diethyl malonate in the presence of n-butyl lithium to form 2-acetylamino-3,4,5,6-tetrafluoro-α-oxobenzenepropanoic acid ethyl ester.

Cyclization is achieved by reacting this intermediate with triethyl orthoformate and cyclopropylamine in t-butanol, followed by potassium t-butoxide-mediated ring closure at 60°C for 5 hours. This step produces the ethyl ester precursor, 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester, with the ethoxy group introduced via alkoxylation during the benzoyl chloride formation.

Key Reaction Conditions:

Ethoxy Group Installation

The 8-ethoxy substituent is introduced via nucleophilic aromatic substitution. In a modified approach, 3-cyclopropylamino-2-(2,4,5-trifluoro-3-ethoxybenzoyl)acrylic acid ethyl ester is treated with potassium carbonate in DMF at 50°C for 1 hour, achieving a 95% yield of the cyclized product. The ethoxy group’s steric and electronic effects necessitate precise control of reaction stoichiometry to avoid di- or tri-substitution byproducts.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using 4N hydrochloric acid in acetic acid at 100°C for 4 hours, yielding the final carboxylic acid with 89% purity. Alternative hydrolysis methods employing aqueous NaOH (1M) at 80°C for 2 hours are less efficient (72% yield) due to competing decarboxylation.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts cyclization efficiency:

Temperature and Time Dependencies

Elevated temperatures (50–60°C) reduce cyclization time from 18 hours to 5 hours without compromising yield. Prolonged heating (>8 hours) at >70°C leads to decomposition, evidenced by HPLC analysis showing 12% impurity formation.

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar quinoline core (dihedral angle: 65.30° between benzene and cyclopropane rings) and intermolecular C–H···O hydrogen bonding, stabilizing the crystal lattice.

Crystallographic Data:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 9.512, 12.873, 14.21 |

| α, β, γ (°) | 90, 105.6, 90 |

| R-factor | 0.045 |

Scalability and Industrial Feasibility

Pilot-scale production (10 kg batch) employs continuous flow reactors for the cyclization step, reducing reaction time to 2 hours and improving yield to 88%. Filtration and washing with acetonitrile/ether (1:1) yield 98.5% pure product, meeting ICH Q3A guidelines for residual solvents .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the 4-oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions are common, particularly at the ethoxy and difluoro positions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction can produce hydroxyquinolines.

Scientific Research Applications

1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.

Biology: Studied for its potential antibacterial properties and interactions with bacterial enzymes.

Medicine: Investigated for its potential use in developing new antibiotics.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The difluoro and cyclopropyl groups enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related quinolones based on substituent patterns, fluorine positioning, and biological relevance:

Antibacterial Activity

The ethoxy group may extend spectrum coverage to resistant strains, as seen in newer fluoroquinolones .

Key Research Findings

Synthetic Efficiency : The ethyl ester intermediate (CAS: 172602-83-4) is synthesized in near-quantitative yield (>97%) using potassium carbonate to scavenge HF, enabling scalable production ().

Regioisomer Challenges : Besifloxacin’s N-substituted regioisomer () demonstrates the impact of substituent positioning on yield and biological activity, highlighting the importance of regioselective synthesis .

Structural Stability : Crystallographic studies confirm that bond lengths and angles in the target compound align with related structures, ensuring conformational integrity for target binding .

Data Tables

Physical Properties Comparison

Biological Activity

1-Cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as the compound) is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their antibacterial and antiparasitic properties, particularly against various strains of bacteria and protozoa.

The compound's molecular characteristics are crucial for understanding its biological activity. The molecular formula is , with a molecular weight of 337.32 g/mol. Its structure includes a cyclopropyl group, ethoxy substituent, and difluorinated quinoline moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H17F2NO4 |

| Molecular Weight | 337.32 g/mol |

| CAS Number | 172602-83-4 |

| SMILES | CCOC(=O)C1=CN(C2CC2)c3c(OCC)c(F)c(F)cc3C1=O |

| IUPAC Name | Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate |

Antibacterial Activity

Research indicates that derivatives of quinolone compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 1-cyclopropyl-8-ethoxy-6,7-difluoro derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism typically involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. Notably, analogs have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have reported EC50 values (the concentration required to inhibit 50% of the organism's growth) in the nanomolar range, indicating potent activity.

| Activity Type | Organism/Target | EC50 Value |

|---|---|---|

| Antibacterial | Staphylococcus aureus | >10 µg/mL |

| Antibacterial | Escherichia coli | >5 µg/mL |

| Antiparasitic | Trypanosoma brucei | 0.019 µM |

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antibacterial efficacy of the compound against E. coli. The results indicated that at concentrations above 5 µg/mL, there was a significant reduction in bacterial viability. This suggests that modifications to the quinoline structure can enhance antibacterial potency.

Case Study 2: Antiparasitic Activity

A study published in a peer-reviewed journal highlighted the compound's potential in treating human African trypanosomiasis. The lead compound exhibited an EC50 value of 0.019 µM against T. brucei, indicating strong antiparasitic activity. Further modifications to improve solubility and bioavailability are ongoing.

The proposed mechanism of action for this class of compounds involves interference with nucleic acid synthesis through inhibition of bacterial DNA gyrase and topoisomerase enzymes. This disruption leads to an inability for bacteria to replicate their DNA effectively, resulting in cell death.

Q & A

Q. What are the key intermediates in the synthesis of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

The synthesis involves intermediates such as ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 112811-71-9), which undergoes further substitution and hydrolysis to introduce the ethoxy group at position 8. The cyclopropylamine moiety is introduced early in the synthesis to stabilize the quinolone core, while fluorination at positions 6 and 7 is achieved via halogen exchange or directed ortho-metallation .

Q. How is X-ray crystallography utilized to confirm the structure of this compound and its intermediates?

X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is commonly employed. For example, the crystal structure of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate was resolved using Cu-Kα radiation (λ = 1.54178 Å), with hydrogen atoms positioned geometrically and refined isotropically. This confirms bond angles, dihedral angles, and intermolecular interactions (e.g., O–H⋯O hydrogen bonds) critical for stability .

Q. What analytical methods are recommended for validating purity and compliance with pharmacopeial standards?

Pharmacopeial guidelines (e.g., USP 〈789〉) specify:

- HPLC : To quantify impurities (e.g., process-related analogs like 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

- NMR : To confirm substitution patterns (e.g., ethoxy vs. methoxy groups).

- pH and osmolality tests : Ensure formulation stability (pH 5.1–5.7; 260–330 mOsmol/kg) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of chiral intermediates?

Chiral amines, such as (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine, are introduced with protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent racemization. Crystallization of intermediates (e.g., Boc-protected derivatives) ensures enantiomeric excess >99%, avoiding chromatographic purification .

Q. What strategies mitigate impurity formation during fluorination and cyclopropane ring closure?

- HF scavenging : Potassium carbonate (K₂CO₃) traps HF byproducts during boronation, improving yield (>97%) and purity (≥99%) in large-scale syntheses.

- Regioselective fluorination : Directed ortho-metallation with LDA (lithium diisopropylamide) minimizes side reactions at positions 6 and 7 .

Q. How do C-3 substituents influence antibacterial activity in fluoroquinolone derivatives?

The carboxylic acid group at C-3 is essential for binding to DNA gyrase. Modifications (e.g., carbohydrazides) reduce activity against Staphylococcus aureus and Escherichia coli by disrupting Mg²⁺ coordination in the enzyme’s active site. Docking studies (Glide software, PDB: 2XCT) show a >50% drop in binding affinity when C-3 is substituted .

Q. What computational methods predict the pharmacokinetic profile of derivatives?

Q. How does fluorination at positions 6 and 7 enhance bioactivity compared to non-fluorinated analogs?

Fluorine’s electronegativity increases membrane permeability and stabilizes interactions with bacterial enzymes. 6,7-Difluoro derivatives exhibit 4–8× higher MIC (minimum inhibitory concentration) against Pseudomonas aeruginosa compared to mono-fluoro analogs .

Q. What methodologies resolve regioselectivity challenges in introducing substituents at position 8?

Q. How are impurities profiled and quantified in bulk drug substances?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.